molecular formula C15H19F3N2O3S B4505741 1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

Cat. No.: B4505741
M. Wt: 364.4 g/mol
InChI Key: MYSZHPMSKNKYOE-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H19F3N2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10684813 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Piperidine derivatives have been extensively studied for their potential in treating a variety of conditions due to their significant biological activity. For instance, a compound with a piperidine structure has shown potent anti-acetylcholinesterase (anti-AChE) activity, indicating its potential as an antidementia agent. This compounddemonstrated an affinity 18,000 times greater for AChE than for BuChE, suggesting its utility in enhancing acetylcholine content in the brain and potentially improving cognitive functions in dementia patients (Sugimoto et al., 1990). Additionally, benzamide derivatives have been explored as serotonin 4 (5-HT4) receptor agonists, showing promise in improving gastrointestinal motility, which could be beneficial in treating disorders such as irritable bowel syndrome or gastroparesis (Sonda et al., 2003).

Enzymatic Inhibition and Disease Treatment

The exploration of sulfonamide derivatives for their inhibitory effects on various enzymes highlights the therapeutic potential of these compounds. For example, certain sulfonamide derivatives exhibit significant antibacterial activity, suggesting their role in combating bacterial infections (Ajani et al., 2013). Moreover, compounds with a sulfonyl hydrazone scaffold have shown antioxidant capacity and anticholinesterase activity, indicating their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Material Science and Chemistry

In material science, novel sulfonated thin-film composite nanofiltration membranes incorporating piperidine derivatives have been developed for the treatment of dye solutions. These membranes demonstrated improved water flux and dye rejection capabilities, underscoring their importance in environmental applications and water purification technologies (Liu et al., 2012).

Properties

IUPAC Name

1-methylsulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-24(22,23)20-7-5-12(6-8-20)14(21)19-10-11-3-2-4-13(9-11)15(16,17)18/h2-4,9,12H,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZHPMSKNKYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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